
(2S)-2-(cyclohexylformamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with a pungent odor . It’s used in a variety of industries, including food preservation, animal feed, and the manufacture of herbicides, among others .
Molecular Structure Analysis
The molecular structure of a compound like propanoic acid consists of a carboxyl group (-COOH) attached to a propyl group (a three-carbon chain). The “(2S)” in your compound’s name suggests it has a chiral center, or a carbon atom bonded to four different groups .Chemical Reactions Analysis
Carboxylic acids like propanoic acid can undergo a variety of reactions. For example, they can be reduced to primary alcohols using reducing agents . They can also react with alcohols to form esters in a process known as esterification .Physical And Chemical Properties Analysis
Propanoic acid is a clear liquid with a pungent odor . It’s a weak acid and is miscible with water .Applications De Recherche Scientifique
Computational Peptidology and Drug Design
Computational peptidology, using conceptual density functional theory, has explored antifungal tripeptides, including variations of the core structure related to "(2S)-2-(cyclohexylformamido)propanoic acid". This approach facilitates the prediction of molecular properties, reactivity descriptors, and bioactivity scores, essential for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Catalysis and Organic Synthesis
Nickel/Lewis acid-catalyzed reactions have been demonstrated to add cyanoesterification and cyanocarbamoylation across alkynes, leading to β-cyano-substituted acrylates and acrylamides. These products serve as versatile synthetic building blocks, showcasing the compound's relevance in creating complex organic structures (Hirata et al., 2010).
Material Science and Catalytic Applications
In material science, the selective hydrogenation of phenol to cyclohexanone, an intermediate in polyamide production, highlights the importance of catalysts like Pd nanoparticles supported on carbon nitride. Such catalysts show high activity and selectivity under mild conditions, demonstrating the chemical's utility in industrial applications (Wang et al., 2011).
Analytical Chemistry
Enantioseparation studies of constitutional isomeric 2-(methylphenyl)propanoic acids through countercurrent chromatography, employing hydroxypropyl-β-cyclodextrin as a chiral selector, underline the compound's significance in resolving enantiomers, crucial for pharmaceutical analysis (Jin et al., 2020).
Protein Interaction Studies
In vitro interaction studies using carboxamide derivatives of amino acids, including structures related to "this compound", with Bovine Serum Albumin (BSA), demonstrate the utility of such compounds in understanding protein-ligand interactions. These studies provide insights into binding mechanisms and are valuable for drug development processes (Thakare et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBZCFYXVCCLLS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)
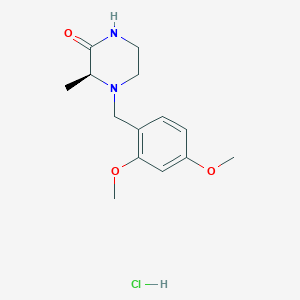
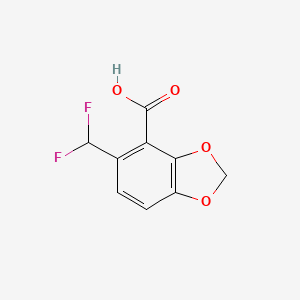
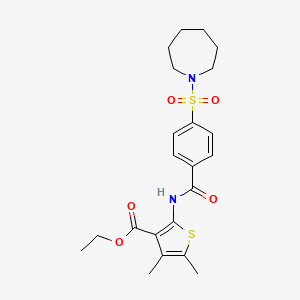


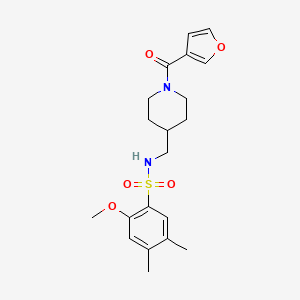


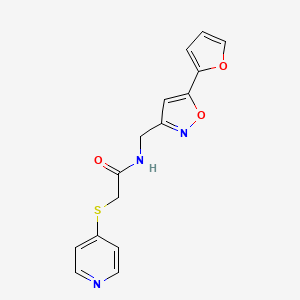
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)


![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)